1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
CAS No.: 891503-79-0
Cat. No.: VC2659285
Molecular Formula: C18H20BrN
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891503-79-0 |
|---|---|
| Molecular Formula | C18H20BrN |
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | 1,2,3-trimethyl-1-prop-2-enylbenzo[e]indol-3-ium;bromide |
| Standard InChI | InChI=1S/C18H20N.BrH/c1-5-12-18(3)13(2)19(4)16-11-10-14-8-6-7-9-15(14)17(16)18;/h5-11H,1,12H2,2-4H3;1H/q+1;/p-1 |
| Standard InChI Key | XQNGBNKGPFPTIL-UHFFFAOYSA-M |
| SMILES | CC1=[N+](C2=C(C1(C)CC=C)C3=CC=CC=C3C=C2)C.[Br-] |
| Canonical SMILES | CC1=[N+](C2=C(C1(C)CC=C)C3=CC=CC=C3C=C2)C.[Br-] |
Introduction
Chemical Identity and Basic Properties
1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide is a quaternary ammonium salt that contains a benz[e]indolium core structure with methyl and allyl substituents. The compound is identified by several key identifiers that enable its accurate tracking in chemical databases and research literature. As an ionic compound, it consists of a positively charged organic moiety balanced by a bromide counterion, giving it distinct physicochemical characteristics.
Structural Characteristics and Molecular Parameters
The compound possesses a molecular formula of C₁₈H₂₀BrN, corresponding to a molecular weight of 330.26 g/mol . The chemical structure features a benz[e]indolium core with three methyl groups at positions 1, 2, and 3, plus an additional 2-propen-1-yl (allyl) group at position 1. This quaternary nitrogen center is positively charged, balanced by a bromide counterion. The compound's structure can be represented by the following InChI string:
InChI=1/C18H20N.BrH/c1-5-12-18(3)13(2)19(4)16-11-10-14-8-6-7-9-15(14)17(16)18;/h5-11H,1,12H2,2-4H3;1H/q+1;/p-1
Physical and Chemical Properties
The physical and chemical properties of 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide are crucial for understanding its behavior in various applications and research settings. Though comprehensive property data is limited in the available literature, several important characteristics can be established from the available research.
Physical State and Appearance
When synthesized according to established protocols, the compound presents as white crystals . This crystalline nature facilitates its purification and handling in laboratory settings. The compound's physical state makes it suitable for various applications including its use in fluorescent imaging and enzyme inhibition studies.
Solubility and Chemical Reactivity
Based on its structure and related compounds, 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide is likely soluble in polar solvents such as alcohols (ethanol, methanol) and moderately polar organic solvents. This is supported by the purification methods that use crystallization from methanol for related compounds . As a quaternary ammonium salt, it would be expected to be water-soluble as well, making it suitable for biological applications.
The compound's reactivity is primarily dominated by its quaternary nitrogen center and the unsaturated allyl group. The positively charged nitrogen atom makes it susceptible to nucleophilic attack, while the allyl group provides a site for potential further functionalization through addition reactions.
Synthesis and Preparation Methods
The preparation of 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide follows established protocols for quaternary ammonium salt formation. The synthetic route involves the quaternization of a benz[e]indole precursor with an appropriate alkylating agent under controlled conditions.
Standard Synthesis Protocol
According to the documented procedure, 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide is synthesized by reacting 1,2,3-trimethylbenzindole (the precursor) with 3-bromopentene in ethanol at 62°C for 10 hours . The reaction mixture is then cooled to room temperature, and ethyl acetate is slowly added to precipitate the product. The crystals are collected by filtration and dried in vacuo at 80°C for 2 hours to yield the final product.
This synthesis method consistently provides a good yield of 70.9%, making it an efficient process for obtaining the target compound . The reaction can be summarized in the following table:
| Reactants | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 1,2,3-trimethylbenzindole + 3-bromopentene | Ethanol, 62°C, 10h | 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide | 70.9% |
Purification Methods
The purification of 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide and related compounds typically involves crystallization from alcoholic solvents. In some cases, the crude product is purified by crystallization from methanol . This process yields the pure compound as white crystals that can be used for further applications or characterization.
Applications in Research and Biomedicine
1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide and related benz[e]indolium compounds have found significant applications in various fields of research, particularly in biomedical imaging and enzyme inhibition studies. Their unique photophysical properties make them valuable tools for advanced research applications.
Enzyme Inhibition Studies
Compounds containing benz[e]indolium moieties, including derivatives similar to 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide, have been identified as inhibitors of protein arginine methyltransferase 1 (PRMT1) . These compounds bind to PRMT1 and inhibit its methyltransferase activity at low micromolar potencies. This property makes them valuable chemical probes for studying PRMT-mediated processes in cellular systems and potential leads for therapeutic development.
Fluorescence Imaging Applications
The long wavelength colorimetric and fluorometric photoactivities of benz[e]indolium-containing compounds make them excellent candidates for optical and near-infrared fluorescence imaging in cells or biological tissues . These properties are particularly valuable for:
-
Fluorescent probes for in vivo imaging of tumors
-
Hypoxia-sensitive fluorescent probes for real-time imaging of acute ischemia
-
Near-infrared fluorescent probes for imaging integrin receptor expression
The ability to function in the near-infrared region makes these compounds especially useful for deep tissue imaging, as biological tissues have minimal absorption and autofluorescence in this spectral range.
Spectral Properties and Structural Relationships
The spectral characteristics of 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide and structurally related compounds are critical to their applications in fluorescence imaging and other optical techniques. These properties are influenced by the heterocyclic system and the substituents attached to it.
Absorption and Emission Characteristics
While specific spectral data for 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide itself is limited in the available literature, research on related benz[e]indolium compounds provides valuable insights into its expected spectral behavior. Compounds with benz[e]indolenine end groups generally show different fluorescence quantum yields compared to those with other heterocyclic moieties .
When such compounds are incorporated into cyanine dyes, they typically exhibit absorption and emission in the near-infrared region, making them suitable for biological imaging applications. The spectral properties can be further modulated by structural modifications, allowing for the design of compounds with specific photophysical characteristics.
Structure-Property Relationships
Studies on related compounds reveal that fluorescence quantum yields are generally lower for dyes with benz[e]indolenine end groups compared to those with 3H-indolenine terminal moieties . This structure-property relationship is important for the rational design of fluorescent probes with optimized characteristics for specific applications.
Related Compounds and Structural Analogs
1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide belongs to a broader family of benz[e]indolium compounds that share similar structural features and applications. Examining these related compounds provides additional context for understanding the properties and potential uses of the target compound.
Key Structural Analogs
Several structural analogs of 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide have been reported in the literature, including:
These compounds share the basic benz[e]indole skeleton but differ in their substituents and counterions. The table below summarizes some key properties of these related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide | 891503-79-0 | C₁₈H₂₀BrN | 330.26 | Contains allyl group at position 1, bromide counterion |
| 3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide | 137107-72-3 | C₁₉H₂₄IN | 393.31 | Contains butyl group at position 3, iodide counterion |
| 1,1,2-Trimethylbenz[e]indole | 41532-84-7 | C₁₅H₁₅N | 209.29 | Neutral precursor without quaternary nitrogen |
Precursors and Derivatives
1,1,2-Trimethylbenz[e]indole serves as an important precursor in the synthesis of 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide and related compounds . This precursor is commercially available and has been used as a starting material for the preparation of various quaternary benz[e]indolium salts.
The quaternary salts derived from this precursor, including 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide, can be further modified to create cyanine dyes with diverse spectral properties. These derivatives have applications ranging from fluorescent probes for biological imaging to photosensitizers for photodynamic therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume